Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Overview
Description
Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a chemical compound with the molecular formula C8H13NO2. It is a derivative of tetrahydropyridine and is known for its various applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced tetrahydropyridine derivatives, and substituted esters .
Scientific Research Applications
Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies related to neurotransmitter analogs.
Medicine: Research on its derivatives has implications in developing treatments for neurological disorders.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as a precursor to active metabolites that exert biological effects. For instance, it can be metabolized to form compounds that interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate: Similar in structure but differs in the position of the carboxylate group.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in Parkinson’s disease research.
Uniqueness
Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific ester group positioning, which influences its reactivity and biological activity. Its derivatives are valuable in studying neurotransmitter analogs and developing therapeutic agents .
Properties
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3H,4-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXZBICQLNEMLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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